![molecular formula C9H7BrF4O B1407044 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1536885-81-0](/img/structure/B1407044.png)
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene
Overview
Description
“1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular weight of 255.03 . Its IUPAC name is 3-bromophenyl 2,2,2-trifluoroethyl ether . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.It is stored at room temperature . The physical form of this compound is liquid .
Scientific Research Applications
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene: Scientific Research Applications:
Pharmaceutical Synthesis
This compound is used in the synthesis of new pharmaceuticals, particularly for creating electronically deficient atropisomeric diphosphine ligands such as (S)-CF3O-BiPhep. These ligands are crucial in developing chiral catalysts for asymmetric synthesis, which is a key process in producing enantiomerically pure drugs .
Material Design
Due to its unique properties, 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is also ideal for designing advanced materials. It can be used to create novel polymers and composites with specific characteristics required for various industrial applications.
Reference Standards
In pharmaceutical testing, this compound serves as a high-quality reference standard. Reference standards are essential for ensuring the accuracy and reliability of analytical methods used in drug development and quality control .
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific safety hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product .
properties
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-7-1-6(2-8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFZRUWXJLPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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